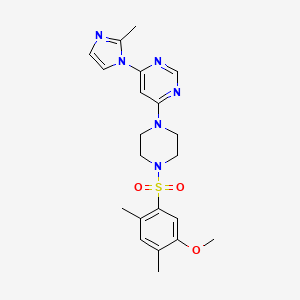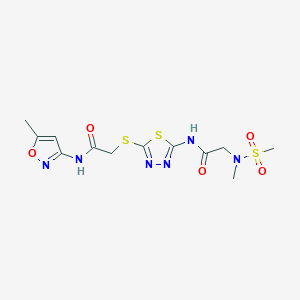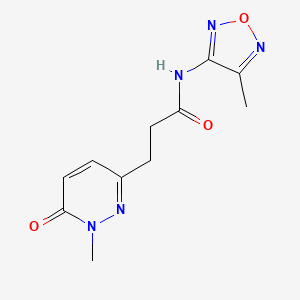![molecular formula C22H23FN2O3S B2488170 N-(4-ethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)-N-[(oxolan-2-yl)methyl]acetamide CAS No. 1172281-08-1](/img/structure/B2488170.png)
N-(4-ethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)-N-[(oxolan-2-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-ethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)-N-[(oxolan-2-yl)methyl]acetamide” is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-ethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)-N-[(oxolan-2-yl)methyl]acetamide” typically involves multi-step organic reactions. The starting materials might include 4-ethyl-1,3-benzothiazole, 4-fluorophenol, and oxirane derivatives. The synthesis could involve:
Formation of the benzothiazole core: This might be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
Etherification: The 4-fluorophenol could be reacted with an appropriate alkylating agent to form the phenoxy group.
Amide bond formation: The final step could involve the coupling of the benzothiazole derivative with the phenoxyacetic acid derivative in the presence of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(4-ethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)-N-[(oxolan-2-yl)methyl]acetamide” can undergo various types of chemical reactions, including:
Oxidation: The compound might be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions could be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the phenoxy group could be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
“N-(4-ethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)-N-[(oxolan-2-yl)methyl]acetamide” could have several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: Investigation of its biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: Use in the development of new materials with specific electronic or optical properties.
Industrial Chemistry:
Mechanism of Action
The mechanism of action of “N-(4-ethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)-N-[(oxolan-2-yl)methyl]acetamide” would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds like 2-aminobenzothiazole, 2-mercaptobenzothiazole.
Phenoxyacetic acid derivatives: Compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D).
Uniqueness
“N-(4-ethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)-N-[(oxolan-2-yl)methyl]acetamide” is unique due to its specific combination of functional groups, which might confer distinct biological or chemical properties compared to other benzothiazole or phenoxyacetic acid derivatives.
Properties
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3S/c1-2-15-5-3-7-19-21(15)24-22(29-19)25(13-18-6-4-12-27-18)20(26)14-28-17-10-8-16(23)9-11-17/h3,5,7-11,18H,2,4,6,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHAIQFWSCUCKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N(CC3CCCO3)C(=O)COC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(3-methylphenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2488089.png)
![N-[3-(benzyloxy)pyridin-2-yl]cyclobutanecarboxamide](/img/structure/B2488091.png)
![N'-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylpropane-1,3-diamine](/img/structure/B2488093.png)
![3-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2488094.png)



![2-[4-Methyl-4-(3-methylbutyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2488099.png)
![(2E)-1-[5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-4,5-dihydro-1,2-oxazol-3-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2488100.png)
![2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2488101.png)

![(NE)-N-(pyrazolo[1,5-a]pyrimidin-6-ylmethylidene)hydroxylamine](/img/structure/B2488107.png)
![N-[(5-{[(phenylcarbamoyl)methyl]sulfanyl}-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2488108.png)
